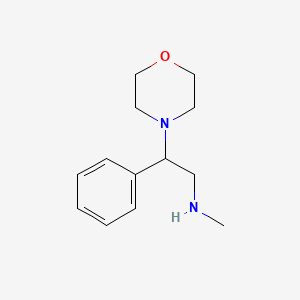
(E)-methyl 4-((benzhydrylimino)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-methyl 4-((benzhydrylimino)methyl)benzoate is an organic compound with a complex structure that includes a benzhydryl group and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 4-((benzhydrylimino)methyl)benzoate typically involves a multi-step process. One common method starts with the preparation of the benzhydrylimine intermediate, which is then reacted with methyl 4-formylbenzoate under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(E)-methyl 4-((benzhydrylimino)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(E)-methyl 4-((benzhydrylimino)methyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-methyl 4-((benzhydrylimino)methyl)benzoate involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophiles, while the ester group can participate in hydrolysis reactions. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Benzhydrylimine derivatives: These compounds share the benzhydrylimine group and exhibit similar reactivity.
Benzoate esters: Compounds with the benzoate ester group have comparable chemical properties.
Propiedades
Fórmula molecular |
C22H19NO2 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
methyl 4-(benzhydryliminomethyl)benzoate |
InChI |
InChI=1S/C22H19NO2/c1-25-22(24)20-14-12-17(13-15-20)16-23-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-16,21H,1H3 |
Clave InChI |
CYOKDTNDQGOLKH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C=NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


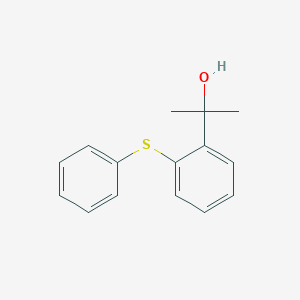
![6-P-Tolylfuro[2,3-D]pyrimidin-4-amine](/img/structure/B13884856.png)
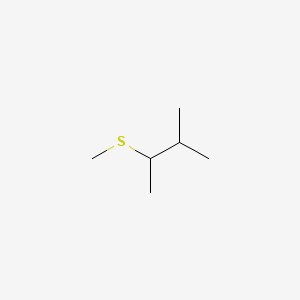
![6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13884866.png)
![Methyl 5-[2-oxo-2-(phenylamino)ethyl]benzo[b]thiophene-2-carboxylate](/img/structure/B13884870.png)
![1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13884883.png)
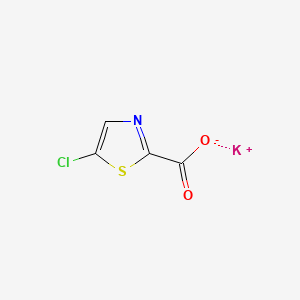
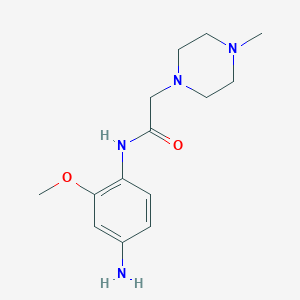
![6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13884898.png)
![Thieno[3,2-b]thiophene-5-carbonyl chloride](/img/structure/B13884902.png)
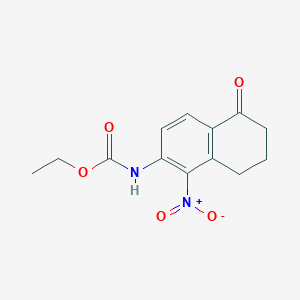
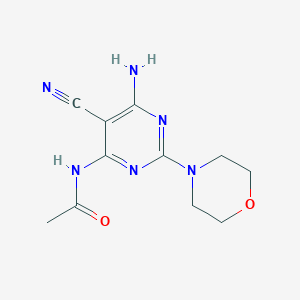
![[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13884935.png)
